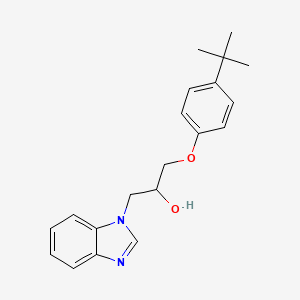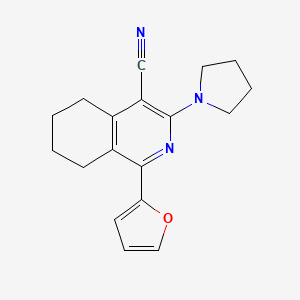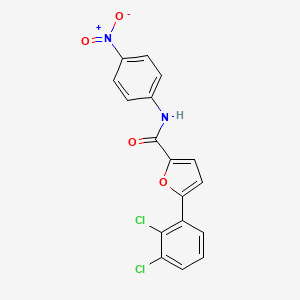![molecular formula C21H19FN2O2 B3977241 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3977241.png)
2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone
Descripción general
Descripción
2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. AQ-13 belongs to the family of naphthoquinones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has been found to have several biochemical and physiological effects in cancer cells. It has been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to cancer progression. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been found to inhibit the activity of several proteins that are involved in cancer cell survival and proliferation, including Akt, mTOR, and ERK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which is essential for conducting in vitro and in vivo studies. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been found to have low toxicity in normal cells, which is important for developing safe and effective anticancer therapies.
However, there are also some limitations to using 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone. One area of interest is to investigate its potential as a combination therapy with other anticancer agents. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has been found to synergize with several chemotherapy drugs, including doxorubicin and cisplatin, which could enhance their efficacy and reduce their toxicity.
Another area of interest is to develop novel formulations of 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone that can improve its solubility and bioavailability. This could include the use of nanoparticle-based drug delivery systems, which have been shown to improve the pharmacokinetics and therapeutic efficacy of anticancer drugs.
In conclusion, 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone is a synthetic compound with significant potential as an anticancer agent. Its mechanism of action involves the inhibition of topoisomerase II and induction of oxidative stress in cancer cells. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages for lab experiments, including its ease of synthesis and low toxicity in normal cells. Future research on 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone could lead to the development of novel anticancer therapies that could improve patient outcomes.
Aplicaciones Científicas De Investigación
2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[(3-fluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the growth and spread of cancer.
Propiedades
IUPAC Name |
2-(3-fluoroanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-14-7-6-8-15(13-14)23-18-19(24-11-4-1-5-12-24)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,23H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEFKCZERNZYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3977159.png)
![methyl 3-{[(1-methyl-3-phenylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3977166.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3977174.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B3977176.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B3977183.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzoate](/img/structure/B3977191.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3977201.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3977210.png)
![ethyl 2-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3977233.png)
![methyl 3-nitro-5-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)benzoate](/img/structure/B3977248.png)
![2-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3977253.png)

